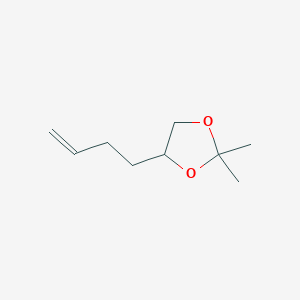

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane

Beschreibung

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane is a bicyclic ketal derivative characterized by a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a 3-butenyl group at the 4-position. The butenyl substituent provides opportunities for further functionalization, such as polymerization or addition reactions, while the methyl groups enhance steric shielding of the dioxolane ring.

Eigenschaften

CAS-Nummer |

136863-31-5 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |

InChI-Schlüssel |

QJXFGAZSYFTBPD-UHFFFAOYSA-N |

SMILES |

CC1(OCC(O1)CCC=C)C |

Kanonische SMILES |

CC1(OCC(O1)CCC=C)C |

Synonyme |

1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized for the production of various chemical derivatives, including:

- Ketalization Reactions : Solketal is produced through the ketalization of glycerol, which is an important process for converting renewable resources into valuable chemicals. Research indicates that using activated carbon catalysts can lead to high conversion rates of glycerol into solketal, achieving yields of up to 97% .

- Synthesis of Bio-Based Solvents : A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, a bio-based solvent derived from glycerol. This solvent was evaluated for its potential as an environmentally friendly alternative to traditional solvents, emphasizing the importance of toxicity testing and functional proficiency in solvent development .

Fuel Additives

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane and its derivatives are being explored as additives for fuels:

- Enhancing Fuel Properties : The compound has been identified as an effective additive in gasoline and biodiesel formulations. It improves ignitability and reduces particulate emissions when blended with conventional fuels . The addition of solketal can enhance the overall performance of biofuels by improving combustion efficiency.

Catalytic Applications

The compound is also significant in catalysis:

- Catalyst Development : Various studies have demonstrated the use of different catalysts (e.g., mesoporous materials, zeolites) for the efficient conversion of glycerol to solketal. For instance, Nb–SBA-15 catalysts have been reported to achieve glycerol conversion rates exceeding 95% . These findings underscore the potential for optimizing catalytic processes using this compound.

Data Tables

Case Study 1: Glycerol Valorization

A research study optimized the production of solketal from glycerol using acid-functionalized activated carbon as a catalyst. The study employed response surface methodology (RSM) to fine-tune reaction conditions, achieving an impressive glycerol conversion rate of 80.3% under optimal conditions. The catalyst demonstrated reusability across multiple batch reactions without significant loss in activity .

Case Study 2: Development of Bio-Based Solvents

In addressing the environmental impact of traditional solvents, researchers proposed a systematic approach for developing new bio-based solvents derived from glycerol. The study utilized Hansen solubility parameters and Kamlet–Abboud–Taft parameters to assess the viability of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a green solvent alternative. Despite its bio-derived nature, challenges related to performance and toxicity were highlighted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Stability Comparisons

The stability of 1,3-dioxolane derivatives is highly dependent on substituent-induced ring strain. Molecular mechanics calculations on monocyclic TADDOL derivatives revealed that substituents at the 4-position significantly impact steric energy. For example:

- Compound A (analogous to 2,2,4,5-tetramethyl-1,3-dioxolane): Steric energy = 142 kJ/mol.

- Compound B (modified substituents): Steric energy = 172 kJ/mol.

- Compound C (bicyclic analog): Steric energy = 188 kJ/mol .

The higher energy in bicyclic systems (e.g., Compound C) arises from bond-angle distortion and shorter C–C bridgehead bonds (1.50 Å vs. 1.54–1.55 Å in monocyclic analogs). The butenyl group in 2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane likely introduces moderate strain compared to bulkier substituents, balancing reactivity and stability.

Functional Group Variations

Research Findings and Data Tables

Table 1: Stability and Structural Metrics of Selected Dioxolanes

| Compound | Steric Energy (kJ/mol) | C–C Bridgehead Bond Length (Å) | Key Reactivity |

|---|---|---|---|

| Monocyclic TADDOL derivative (A) | 142 | 1.54 | Acid-catalyzed hydrolysis |

| Bicyclic TADDOL derivative (C) | 188 | 1.50 | Reduced stability; prone to ring-opening |

| This compound | Inferred 150–170 | Inferred 1.52–1.53 | Polymerization; addition reactions |

Vorbereitungsmethoden

Catalyst Selection and Optimization

Sulfuric acid (H₂SO₄)-activated carbon catalysts, such as AAC-CC, have demonstrated efficacy in analogous ketalization reactions. In the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), AAC-CC achieved 80.3% glycerol conversion under optimized conditions (60°C, 4 h, acetone-to-diol molar ratio of 6:1). This catalyst’s high surface area (1,212 m²/g) and pore volume (0.428 cm³/g) facilitate reactant diffusion and active site accessibility. For the butenyl derivative, substituting glycerol with 3-buten-1,2-diol and maintaining similar conditions may yield comparable results.

Reaction Parameters and Yield Enhancement

Response Surface Methodology (RSM) has been employed to optimize ketalization variables. For solketal, a face-centered composite design (FCCD) identified temperature (50–70°C), catalyst loading (2–6 wt%), and reaction time (2–6 h) as critical factors. Adapting this framework, preliminary studies suggest that this compound could attain yields exceeding 70% at 60°C with 5 wt% AAC-CC.

Esterification-Cyclization-Hydrolysis Cascade

A patent by CN109761949B outlines a three-step synthesis for structurally related dioxolanes, adaptable to introduce the butenyl group.

Step 1: Esterification of Glycerol with Butenyl Carboxylic Acid

Glycerol reacts with 3-butenoic acid at 90–150°C under acid catalysis (e.g., methanesulfonic acid) to form 3-butenoic acid monopropanetriol ester. This step replaces the benzoic acid used in the patent example, leveraging the butenyl group’s hydrophobicity to simplify phase separation.

Reaction Conditions:

Step 2: Cyclization with Acetone

The ester undergoes cyclization with acetone at 35°C using methanesulfonic acid, forming the dioxolane intermediate. The patent reports 96% yield for a benzoyl-substituted analog under these conditions.

Key Parameters:

Step 3: Hydrolysis and Isolation

The intermediate is hydrolyzed in NaOH (32 wt%) at 60°C, followed by neutralization and distillation. While the patent isolates solketal derivatives, omitting hydrolysis and directly distilling the cyclized product could retain the butenyl group.

Prins Cyclization of Allyl-Substituted Diols

Prins cyclization offers an alternative route, leveraging allyl alcohols and carbonyl compounds. For this compound, reacting 3-buten-1-ol with acetone under acidic conditions may induce cyclization.

Catalyst Systems and Mechanistic Insights

Hierarchical zeolites (e.g., BEA zeolite) have shown promise in Prins-type reactions, achieving 85% conversion and 98% selectivity for solketal analogs. The butenyl variant may require milder conditions due to the allyl group’s reactivity.

Proposed Conditions:

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane?

Methodological Answer: A widely used method involves acid-catalyzed cyclization of diols with ketones or aldehydes. For example, (1R,2R)-diol derivatives react with dimethoxypropane under mild conditions (room temperature, 3 hours) in the presence of a catalytic amount of NEt₃ to form the dioxolane ring. The reaction proceeds via ketalization, yielding high-purity products (99% yield) after purification via solvent extraction and crystallization . Key parameters include stoichiometric control of dimethoxypropane and the use of non-polar solvents (e.g., dichloromethane) to minimize side reactions.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. For instance:

- ¹H NMR (CDCl₃) reveals distinct chemical shifts for the dioxolane ring protons (δ 1.3–1.5 ppm for methyl groups) and butenyl substituents (δ 5.0–5.8 ppm for vinyl protons) .

- ¹³C NMR confirms the acetal carbon environment (δ 95–110 ppm) .

- IR spectroscopy identifies characteristic C-O-C stretching vibrations (~1,100 cm⁻¹) .

Q. What are the typical reactivity patterns of 1,3-dioxolane derivatives in organic synthesis?

Methodological Answer: 1,3-Dioxolanes participate in acid-catalyzed ring-opening reactions, radical polymerizations, and cycloadditions. For example:

- Gold(I)-catalyzed alkyne-cycloketalization enables selective bis(oxacyclization) of propargyl ethers, forming bridged acetals in high yields (70–85%) under optimized conditions ([AuClPPh₃]/AgOTf, CH₂Cl₂, trace H₂O) .

- Cationic polymerization of substituted dioxolanes (e.g., 4-methylene derivatives) produces polyethers with controlled molecular weights, influenced by initiators like BF₃·OEt₂ .

Advanced Research Questions

Q. How do catalytic systems influence the stereoselectivity of 1,3-dioxolane-forming reactions?

Methodological Answer: Chiral auxiliaries and transition-metal catalysts can induce stereoselectivity. For example:

- Dirhodium(II) catalysts generate diastereoisomeric mixtures of 1,3-dioxolanes via cyclopropanation, with enantiomeric excess (ee) dependent on ligand design .

- Water content critically modulates stereochemical outcomes in gold-catalyzed reactions; substoichiometric H₂O (1 equiv.) suppresses racemization, favoring enantiopure acetals .

Q. What experimental strategies optimize the yield of this compound in scalable syntheses?

Methodological Answer:

- Reactive distillation minimizes energy consumption by integrating reaction and separation steps. For analogous dioxolanes, this method achieves >99% purity via pressure-swing distillation .

- Solvent engineering with CH₂Cl₂ enhances reaction homogeneity, while controlled H₂O addition (via molecular sieves) prevents hydrolysis of intermediates .

Q. How does the substituent position on the dioxolane ring affect polymerization kinetics?

Methodological Answer: Substituents at the 4-position (e.g., methyl, butenyl) sterically hinder chain propagation, reducing polymerization rates. For example:

- 2-Ethenyl-4-methylene-1,3-dioxolane polymerizes 30% slower than unsubstituted analogs due to increased steric bulk .

- Radical inhibitors (e.g., TEMPO) suppress premature termination, enabling higher degrees of polymerization (DP > 100) .

Q. What are the environmental persistence and biodegradation pathways of 1,3-dioxolane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.